An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Research
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Research
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application as a key pharmaceutical intermediate.
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(Cyclopropylcarbonyl)piperazine hydrochloride has emerged as a significant structural motif in medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a flexible piperazine ring offers a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical intermediate in various synthetic and formulation processes.[1] This guide delves into the essential physicochemical characteristics, synthesis, and analytical methodologies pertinent to this compound, providing a foundational understanding for its effective utilization in research and development.
The core value of this intermediate lies in its demonstrated utility in the synthesis of complex molecules, including analogs of Esaprazole, which have shown potential neuroprotective properties.[2] The piperazine core is a common feature in drugs targeting the central nervous system (CNS), and the addition of the cyclopropylcarbonyl moiety can influence conformational rigidity and lipophilicity, key factors in drug design.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is paramount for its effective handling, reaction optimization, and formulation development.
General Characteristics
This compound typically presents as a white to off-white or sometimes slightly colored crystalline powder.[2] The hydrochloride salt form contributes to its stability, making it less susceptible to degradation compared to the free base.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 1021298-67-8 | [4] |
| Molecular Formula | C₈H₁₄N₂O·HCl | [4] |
| Molecular Weight | 190.67 g/mol | [4] |
| Appearance | White to orange to green crystalline powder | [5] |
| Melting Point | 175 - 179 °C | [6] |
| Solubility | Soluble in water. | [5][6] |
| pKa | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73). |
Synthesis and Mechanism
The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a well-established process, crucial for ensuring its availability for research and manufacturing.
Synthetic Pathway Overview
A common and efficient method for the preparation of 1-(Cyclopropylcarbonyl)piperazine hydrochloride involves the deprotection of a Boc-protected precursor. This synthetic route is reliable and provides the target compound in high yield.[5][7]
Caption: Synthetic workflow for 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride:
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution in methanol (e.g., 3M)
Procedure:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 3.7 g, 14.5 mmol) in methanol (e.g., 15 mL) in a suitable reaction vessel.
-
Cool the stirring solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (e.g., 15 mL of a 3M solution) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
The resulting solid is 1-(Cyclopropylcarbonyl)piperazine hydrochloride, which can be collected. A yield of approximately 100% has been reported for this process.[7]
Spectral and Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H, cyclopropyl CH₂), 1.96-2.03 (m, 1H, cyclopropyl CH), 3.04-3.16 (m, 4H, piperazine CH₂), 3.69-4.08 (m, 4H, piperazine CH₂), 9.58 (s, 2H, NH₂⁺).[7]
Mass Spectrometry (MS):
-
LC-MS (ESI): m/z 155 (M+1)⁺, corresponding to the free base.[7]
Infrared (IR) Spectroscopy:
-
Characteristic peaks for piperazine derivatives include N-H stretching, C-H stretching, and C-N stretching vibrations. The carbonyl group (C=O) of the cyclopropylcarbonyl moiety will exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride and for its quantification in reaction mixtures and formulations.
Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is often a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase will be critical for achieving good peak shape and retention, given the basic nature of the piperazine moiety.
-
Detection: UV detection is commonly employed. Since the chromophore is limited, detection at a lower wavelength (e.g., 200-220 nm) may be necessary. For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[9][10][11]
Caption: A typical workflow for the HPLC analysis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
-
Storage Conditions: The compound should be stored at room temperature in a well-closed container, protected from light and moisture.[12]
-
Chemical Stability: As a hydrochloride salt, it is generally more stable than its free base form.[3] However, piperazine derivatives can be susceptible to degradation, particularly in solution. Phenyl piperazines have been noted to degrade upon extended storage, while benzyl piperazines are generally more stable.[13] Stability studies, particularly under accelerated conditions (e.g., elevated temperature and humidity), are recommended to establish a re-test date.
Applications in Research and Development
1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a vital intermediate in several areas of pharmaceutical research.
-
Neuroscience: It is a key building block for the synthesis of compounds targeting CNS disorders. Its use in the creation of Esaprazole analogs highlights its potential in developing neuroprotective agents.[2][5]
-
Organic Synthesis: The compound's structure allows for a variety of chemical modifications, making it a versatile tool for synthetic chemists in the construction of more complex molecules.
-
Reference Standard: Due to its stable, crystalline nature, it can be used as a reference standard in the development and validation of analytical methods for related active pharmaceutical ingredients (APIs).[12]
Conclusion
1-(Cyclopropylcarbonyl)piperazine hydrochloride is a well-characterized and synthetically accessible intermediate with significant potential in drug discovery and development. Its favorable physicochemical properties, coupled with its versatile reactivity, make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its key characteristics to support its effective application in the laboratory and beyond.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Synthesis: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- Google Patents. (n.d.). EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
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apicule. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS No: 1021298-67-8) API Intermediate Manufacturers. Retrieved from [Link]
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ChemWhat. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride CAS#: 1021298-67-8. Retrieved from [Link]
- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
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Protheragen. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123.
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LookChem. (n.d.). Cas 1021298-67-8,Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. Retrieved from [Link]
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